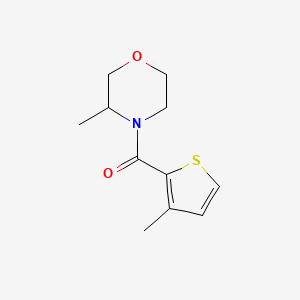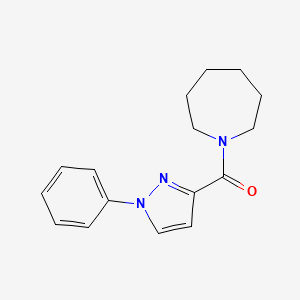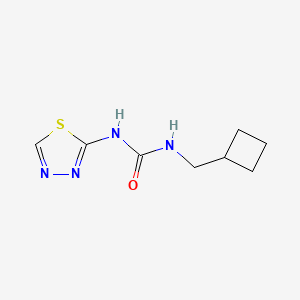![molecular formula C14H19NO B7511335 N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide, commonly known as BAM, is a chemical compound that has been extensively studied for its potential use in scientific research. BAM is a synthetic compound that belongs to the class of molecules known as cyclobutanes. In
Mecanismo De Acción
BAM selectively activates TRPV1 by binding to a specific site on the channel. This binding induces a conformational change in the channel, which leads to the opening of the channel and the influx of calcium ions into the cell. This influx of calcium ions can trigger a variety of cellular responses, including the release of neurotransmitters and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of TRPV1 by BAM can have a variety of biochemical and physiological effects. These effects include the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain sensation. BAM can also activate intracellular signaling pathways such as the MAP kinase pathway, which is involved in cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BAM for lab experiments is its selectivity for TRPV1. This selectivity allows researchers to study the specific role of TRPV1 in cellular processes without the interference of other ion channels. However, one of the limitations of BAM is its potential toxicity. BAM has been shown to induce cell death at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of BAM. One potential direction is the development of new compounds that can selectively activate or inhibit TRPV1. Another direction is the study of the role of TRPV1 in other physiological processes, such as inflammation and cancer. Additionally, the use of BAM in combination with other compounds or therapies could lead to new treatments for chronic pain and other diseases.
Métodos De Síntesis
The synthesis of BAM involves the reaction of cyclobutanecarboxylic acid with N-methyl-N-[(2-methylphenyl)methyl]amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of BAM, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
BAM has been extensively studied for its potential use in scientific research. One of the most promising applications of BAM is in the field of neuroscience. BAM has been shown to selectively activate a specific type of ion channel known as TRPV1, which is involved in the transmission of pain signals in the nervous system. This activation of TRPV1 by BAM can be used to study the role of TRPV1 in pain sensation and to develop new treatments for chronic pain.
Propiedades
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-6-3-4-7-13(11)10-15(2)14(16)12-8-5-9-12/h3-4,6-7,12H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROULEDOAXPLVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)




![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)

